Diclonina

Descripción general

Descripción

La diclonina es un anestésico local tópico utilizado principalmente para aliviar el dolor y la picazón de quemaduras leves, picaduras de insectos o irritaciones. También se usa para anestesiar las membranas mucosas antes de los procedimientos endoscópicos y para suprimir el reflejo nauseoso y otros reflejos laríngeos y esofágicos para facilitar el examen o los procedimientos dentales. La this compound es el ingrediente activo en pastillas para la garganta de venta libre como Sucrets y algunas variedades de spray para el dolor de garganta Cepacol .

Aplicaciones Científicas De Investigación

La diclonina tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo en el estudio de anestésicos locales y sus interacciones con varios receptores.

Medicina: Utilizado principalmente como anestésico tópico para el alivio del dolor en procedimientos dentales, endoscopia y quemaduras menores.

Industria: Employed in the formulation of over-the-counter products like throat lozenges and sore throat sprays.

Mecanismo De Acción

La diclonina ejerce sus efectos bloqueando tanto el inicio como la conducción de los impulsos nerviosos. Disminuye la permeabilidad de la membrana neuronal a los iones sodio, lo que estabiliza la membrana e inhibe la despolarización. Esto da como resultado el fracaso de un potencial de acción propagado y el bloqueo de la conducción subsiguiente . Los principales objetivos moleculares son los canales de iones sodio en las membranas neuronales.

Compuestos similares:

Lidocaína: Otro anestésico local utilizado para aplicaciones similares, pero difiere en su estructura química y duración de acción.

Benzocaína: Un anestésico local comúnmente utilizado en productos tópicos para el alivio del dolor.

Procaína: Conocido por su uso en procedimientos dentales, pero tiene una duración de acción más corta en comparación con la this compound.

Singularidad de la this compound: La this compound es única en su estructura química, siendo una cetona en lugar de un éster o una amida como muchos otros anestésicos locales. Esto le da un perfil distinto en términos de su duración de acción y posibles efectos secundarios .

Análisis Bioquímico

Biochemical Properties

Dyclonine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions of dyclonine is with the mitochondrial protein frataxin. Dyclonine has been shown to increase the transcript and protein levels of frataxin in cells and animal models. Additionally, dyclonine interacts with iron-sulfur enzymes such as aconitase and succinate dehydrogenase, rescuing their deficiencies in frataxin-deficient cells .

Cellular Effects

Dyclonine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, dyclonine induces the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcription factor, which binds to an upstream response element in the frataxin locus. This interaction leads to increased expression of frataxin, which plays a crucial role in cellular antioxidant defense and iron-sulfur cluster synthesis .

Molecular Mechanism

The molecular mechanism of dyclonine involves several key interactions at the molecular level. Dyclonine binds to and inhibits the activity of histone methyltransferase G9a, which is known to methylate histone H3K9 and silence frataxin chromatin. By inhibiting G9a, dyclonine prevents the silencing of frataxin and promotes its expression. Additionally, dyclonine’s induction of the Nrf2 transcription factor further enhances frataxin expression, contributing to its protective effects in frataxin-deficient cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dyclonine have been observed to change over time. Dyclonine has demonstrated stability and sustained activity in various studies. Chronic dosing of dyclonine in animal models has shown long-term benefits, such as preventing performance decline in balance beam studies. These findings suggest that dyclonine maintains its efficacy over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of dyclonine vary with different dosages in animal models Dose-dependent increases in frataxin transcript and protein levels have been observed in frataxin-deficient cells and brains of animal modelsTherefore, careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing potential risks .

Metabolic Pathways

Dyclonine is involved in several metabolic pathways, particularly those related to iron-sulfur cluster synthesis and antioxidant defense. By increasing the expression of frataxin, dyclonine enhances the activity of iron-sulfur enzymes such as aconitase and succinate dehydrogenase. These enzymes play critical roles in cellular metabolism and energy production. Additionally, dyclonine’s induction of the Nrf2 transcription factor contributes to its effects on metabolic flux and metabolite levels .

Transport and Distribution

Dyclonine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. The precise transport and distribution of dyclonine are essential for its effective action and therapeutic benefits .

Subcellular Localization

The subcellular localization of dyclonine is crucial for its activity and function. Dyclonine is directed to specific compartments or organelles through targeting signals and post-translational modifications. These mechanisms ensure that dyclonine reaches its intended sites of action, where it can exert its effects on cellular processes and biomolecules .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de clorhidrato de diclonina generalmente comienza con fenol como material de partida. El proceso involucra varios pasos:

Eterificación: El fenol reacciona con bromuro de n-butilo para producir butilbenceno.

Acetilación: El butilbenceno luego reacciona con cloruro de 3-cloropropionilo en presencia de un catalizador para formar 3-cloro-4'-butoxiopropiofenona.

Condensación: El paso final implica reaccionar 3-cloro-4'-butoxiopropiofenona con clorhidrato de piperidina en presencia de trietilamina para producir clorhidrato de this compound

Métodos de producción industrial: La producción industrial de clorhidrato de this compound sigue una ruta sintética similar, pero está optimizada para un mayor rendimiento y pureza. El proceso utiliza disolventes orgánicos y opera a temperaturas controladas (60-120 °C) y tiempos de reacción (1-5 horas). El producto crudo se purifica luego mediante recristalización con alcohol anhidro .

Análisis De Reacciones Químicas

Tipos de reacciones: La diclonina experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: La reacción principal implica la sustitución del átomo de cloro en 3-cloro-4'-butoxiopropiofenona con el grupo piperidina.

Enlace de hidrógeno: En la formación de sales de this compound, como con el ácido p-toluensulfónico, las fuertes interacciones de enlace de hidrógeno estabilizan la estructura.

Reactivos y condiciones comunes:

Eterificación: bromuro de n-butilo y fenol.

Acetilación: cloruro de 3-cloropropionilo y un catalizador.

Condensación: clorhidrato de piperidina y trietilamina.

Productos principales:

Clorhidrato de this compound: El producto principal formado a partir de la reacción de condensación.

Sales de this compound: Formadas a través de reacciones con ácidos como el ácido p-toluensulfónico.

Comparación Con Compuestos Similares

Lidocaine: Another local anesthetic used for similar applications but differs in its chemical structure and duration of action.

Benzocaine: A local anesthetic commonly used in topical pain relief products.

Procaine: Known for its use in dental procedures but has a shorter duration of action compared to dyclonine.

Uniqueness of Dyclonine: Dyclonine is unique in its chemical structure, being a ketone rather than an ester or amide like many other local anesthetics. This gives it a distinct profile in terms of its duration of action and potential side effects .

Propiedades

IUPAC Name |

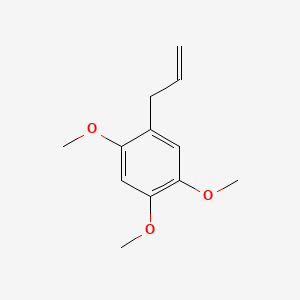

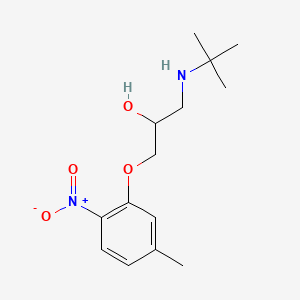

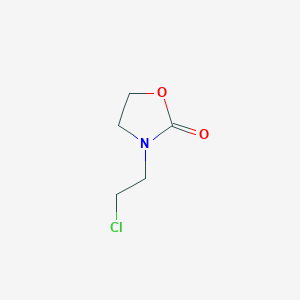

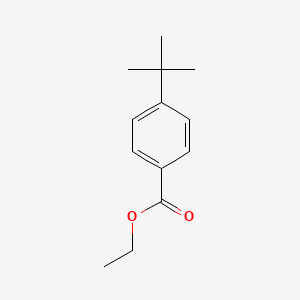

1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19/h7-10H,2-6,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEWSEKUUPWQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

536-43-6 (hydrochloride) | |

| Record name | Dyclonine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6047864 | |

| Record name | Dyclonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dyclonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (HCl salt), 4.60e-02 g/L | |

| Record name | Dyclonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dyclonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Local anesthetics block both the initiation and conduction of nerve impulses by decreasing the neuronal membrane's permeability to sodium ions. This reversibly stabilizes the membrane and inhibits depolarization, resulting in the failure of a propagated action potential and subsequent conduction blockade. | |

| Record name | Dyclonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

586-60-7 | |

| Record name | Dyclonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dyclonine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dyclonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dyclonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DYCLONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/078A24Q30O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dyclonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174-175 | |

| Record name | Dyclonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphinothioyl] hydrogen phosphate](/img/structure/B1211803.png)

![1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one](/img/structure/B1211812.png)